molecular formula C9H12ClN B1626994 4-Chloro-3-isopropylaniline CAS No. 917101-83-8

4-Chloro-3-isopropylaniline

Cat. No. B1626994
M. Wt: 169.65 g/mol
InChI Key: UNLPUFIXEACDNS-UHFFFAOYSA-N
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Description

4-Chloro-3-isopropylaniline is a chemical compound with the molecular formula C9H12ClN . It has an average mass of 169.651 Da and a monoisotopic mass of 169.065826 Da .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-isopropylaniline consists of a benzene ring with a chlorine atom (Cl) and an isopropyl group (C3H7) attached to it, along with an amine group (NH2) . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

4-Chloro-3-isopropylaniline is a solid or liquid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Safety And Hazards

4-Chloro-3-isopropylaniline is classified as harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

4-chloro-3-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-6(2)8-5-7(11)3-4-9(8)10/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLPUFIXEACDNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40601050
Record name 4-Chloro-3-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-isopropylaniline

CAS RN

917101-83-8
Record name 4-Chloro-3-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared from 7.84 g of 3-iso-propyl-phenylamine and 7.75 g NCS. Yield: 4.6 g. LC-MSD, m/z for C9H12ClN [M+H]+=170.2, 172.0;
Quantity
7.84 g
Type
reactant
Reaction Step One
Name
Quantity
7.75 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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